Ethyl2-phenyl-2-(phenylsulfonamido)acetate
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Overview
Description
Ethyl 2-phenyl-2-(phenylsulfonamido)acetate is an organic compound with the molecular formula C16H17NO4S It is characterized by the presence of an ethyl ester group, a phenyl ring, and a phenylsulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-phenyl-2-(phenylsulfonamido)acetate typically involves the reaction of ethyl bromoacetate with phenylsulfonamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of ethyl 2-phenyl-2-(phenylsulfonamido)acetate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: Ethyl 2-phenyl-2-(phenylsulfonamido)acetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Corresponding amides or alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Research has indicated its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-phenyl-2-(phenylsulfonamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonamido group is known to interact with active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired pharmacological effects.
Comparison with Similar Compounds
Ethyl 2-phenyl-2-(phenylsulfonamido)acetate can be compared with other similar compounds, such as:
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound also contains a phenylsulfonamido group and has been studied for its potential as an NLRP3 inflammasome inhibitor.
Ethyl 2-phenyl acetate: While structurally different, this compound shares the ethyl ester group and phenyl ring, making it a useful comparison for studying ester functionalities.
The uniqueness of ethyl 2-phenyl-2-(phenylsulfonamido)acetate lies in its combination of the ethyl ester and phenylsulfonamido groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C16H17NO4S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl 2-(benzenesulfonamido)-2-phenylacetate |
InChI |
InChI=1S/C16H17NO4S/c1-2-21-16(18)15(13-9-5-3-6-10-13)17-22(19,20)14-11-7-4-8-12-14/h3-12,15,17H,2H2,1H3 |
InChI Key |
XRVNEFSANJJQBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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